1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene
Description
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene (CAS RN: 6337-62-8) is a di-brominated aromatic compound featuring two bromomethyl (-CH₂Br) groups attached to benzene rings connected via a propyl (-CH₂-CH₂-CH₂-) linker. Its molecular formula is C₁₇H₁₆Br₂, with a molecular weight of 356.12 g/mol .
Properties
CAS No. |
6337-62-8 |
|---|---|
Molecular Formula |
C17H18Br2 |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2 |
InChI Key |
YDQDVPCUXBXCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves selective bromination of methyl groups on aromatic precursors, often starting from 4-propylbenzyl derivatives or biphenyl systems with propyl linkers. The key step is the introduction of bromomethyl groups (-CH2Br) via bromination reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Bromination of Precursors
- Starting Materials: The synthesis often begins with compounds like 4-propylbenzylbenzene or related biphenyl derivatives bearing methyl substituents on aromatic rings.
- Brominating Agents: N-bromosuccinimide (NBS) is commonly used for benzylic bromination due to its selectivity and mild conditions.
- Reaction Conditions: Typical reactions are carried out in solvents such as dichloromethane (DCM) or ethyl acetate at low temperatures (0°C to room temperature) to minimize side reactions.
- Catalysts: Triphenylphosphine (PPh3) or iron(III) bromide (FeBr3) may be employed to facilitate bromination.
Representative Procedure
A representative synthetic route involves:
- Dissolving the aromatic precursor in anhydrous dichloromethane.
- Cooling the solution to 0°C.
- Adding N-bromosuccinimide (NBS) portion-wise with stirring.
- Allowing the reaction to proceed at room temperature for 2–12 hours.
- Quenching the reaction and purifying the product by silica gel column chromatography using hexane/ethyl acetate gradients.
This method yields the dibromomethylated biphenyl-propyl compound with moderate to good yields (~50-70%) depending on substrate purity and reaction optimization.
Alternative Methods
- Photochemical Bromination: Recent advances include photochemical bromination in flow reactors using blue LED light to achieve selective benzylic bromination with enhanced control and scalability.
- Use of Carbon Tetrabromide and Triphenylphosphine: For generating bromomethyl groups from hydroxymethyl precursors, the Appel reaction using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) is effective.
Reaction Parameters and Optimization
Temperature Control
Maintaining low temperatures (0–5°C) during bromination is critical to minimize over-bromination and side reactions such as di-substitution or polymerization.
Solvent Effects
Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) improve reagent solubility and reaction homogeneity, leading to higher selectivity and yields.
Stoichiometry
A slight excess of NBS (1.1–1.5 equivalents) relative to the aromatic precursor ensures complete bromination of the methyl groups while limiting formation of polybrominated byproducts.
Data Table: Typical Bromination Reaction Conditions and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), THF | Anhydrous conditions preferred |
| Temperature | 0°C to room temperature | Cooling reduces side reactions |
| Brominating Agent | N-bromosuccinimide (NBS) | 1.1–1.5 equivalents |
| Catalyst | Triphenylphosphine (PPh3) or FeBr3 | Enhances bromination efficiency |
| Reaction Time | 2–12 hours | Monitored by TLC for completion |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |
| Typical Yield | 50–70% | Depends on substrate and conditions |
Mechanistic Insights
The bromination proceeds via a radical mechanism initiated by homolytic cleavage of NBS to generate bromine radicals. These radicals abstract benzylic hydrogen atoms from methyl groups attached to the aromatic rings, forming benzylic radicals that rapidly combine with bromine to form bromomethyl substituents. The presence of stabilizing aromatic rings facilitates selective benzylic bromination over aromatic ring bromination.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Feature | Reactivity Notes |
|---|---|---|
| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | Trifluoromethyl group on benzene | Electron-withdrawing effect reduces reactivity |
| 1-(Bromomethyl)-4-propylbenzene | Single bromomethyl substitution | Simpler structure, used as intermediate |
| 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene | More brominated, multiple bromomethyl groups | Higher reactivity, potential for further functionalization |
| 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene | Dual bromomethyl groups on linked aromatic rings | Unique reactivity due to dual bromomethyl groups enabling diverse synthetic applications |
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Di-brominated Aromatic Compounds
Compounds with two bromine-containing substituents exhibit enhanced reactivity due to the electron-withdrawing nature of bromine. Key examples include:
Key Differences :
Mono-brominated and Sulfonyl-containing Analogues
Compounds with single bromine substituents or alternative functional groups:
Key Differences :
- Sulfonyl groups (e.g., in 1-(Bromomethyl)-4-(methylsulfonyl)benzene) increase polarity and stability but reduce alkylation reactivity compared to bromomethyl groups .
- Mono-brominated compounds like 1-(3-Bromopropyl)-4-methylbenzene lack bifunctional reactivity, limiting their utility in crosslinking applications .
Data Limitations
- Physical Properties : Melting/boiling points for the main compound are absent in available literature, hindering direct comparisons.
- Biological Activity: No evidence links the main compound to pesticidal or medicinal uses, unlike structurally distinct analogs such as fluazolate (CAS RN: 70399-02-9), a herbicide .
Biological Activity
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene, with the CAS number 6337-62-8, is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its antibacterial and anticancer properties.
- Molecular Formula : C17H18Br2
- Molecular Weight : 382.133 g/mol
- Density : 1.478 g/cm³
- Boiling Point : 427.1 °C at 760 mmHg
- Flash Point : 248.1 °C
The compound features a complex structure with multiple bromomethyl groups attached to a phenylpropyl backbone, which may contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves bromination reactions of appropriate precursors. For instance, the bromination of 4-propylbenzene derivatives can yield the desired compound through controlled conditions to ensure selectivity and yield.
Antibacterial Activity
Recent studies have indicated that compounds similar to 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene exhibit significant antibacterial properties. The following table summarizes findings from various studies:
| Compound Name | Activity Type | Target Organisms | IC50 (µg/mL) |
|---|---|---|---|
| 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene | Antibacterial | E. coli, S. aureus | TBD |
| Related Brominated Compounds | Antibacterial | Gram-positive and Gram-negative bacteria | <50 |
Studies have shown that brominated compounds can disrupt bacterial cell membranes or inhibit enzymatic functions essential for bacterial survival.
Anticancer Activity
The anticancer potential of brominated aromatic compounds has been explored in various in vitro studies. For instance, derivatives of similar structures have demonstrated cytotoxic effects against several cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene | HCT-116 (Colon Cancer) | TBD |
| Related Brominated Compounds | MCF-7 (Breast Cancer) | <10 |
Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress or modulation of signaling pathways involved in cell proliferation.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Sharma et al. (2024) evaluated the antibacterial efficacy of various brominated compounds, including those structurally related to our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with certain derivatives achieving IC50 values below 50 µg/mL.
- Anticancer Research : In a comparative study published in Cancer Letters, researchers tested several brominated compounds against HCT-116 and MCF-7 cell lines. The results indicated that some compounds exhibited IC50 values as low as 2 µg/mL, suggesting potent anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
